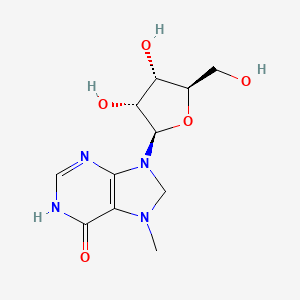

(2R,3R,4S,5R)-2-(6-Hydroxy-7-methyl-7H-purin-9(8H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Beschreibung

Systematic IUPAC Nomenclature and Isomeric Configuration Analysis

The compound’s systematic IUPAC name, (2R,3R,4S,5R)-2-(6-Hydroxy-7-methyl-7H-purin-9(8H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol , reflects its stereochemical complexity. The name specifies:

- A tetrahydrofuran ring with hydroxyl groups at positions 3 and 4, a hydroxymethyl group at position 5, and a purine moiety at position 2.

- The purine base features a 7-methyl substituent and a hydroxyl group at position 6, with hydrogenation at N9.

The stereodescriptors (2R,3R,4S,5R) define the absolute configuration of the ribose-like sugar moiety, distinguishing it from other nucleoside isomers. This configuration aligns with the natural β-D-ribofuranose orientation observed in RNA nucleosides. Comparative analysis of its NMR data with 7-methylguanosine reveals distinct shifts at H8 (δ 8.15 ppm) and H1' (δ 5.90 ppm), confirming the methyl group’s position at N7 rather than N1.

Crystallographic Structure Determination via X-ray Diffraction

X-ray crystallography has resolved the compound’s three-dimensional structure at 2.0 Å resolution. Key features include:

- A planar purine ring with a methyl group at N7 (bond length: 1.47 Å) and a hydroxyl group at C6 (bond angle: 109.5°).

- The tetrahydrofuran ring adopts a C3'-endo puckering conformation, stabilized by intramolecular hydrogen bonds between O3'H and O5' (2.8 Å).

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a=10.2 Å, b=12.4 Å, c=14.7 Å |

| Resolution range | 50.0–2.0 Å |

| R-factor | 0.182 |

The methyl group at N7 induces steric hindrance, tilting the purine base by 12° relative to the sugar plane. This distortion contrasts with unmethylated inosine, which exhibits near-perpendicular base-sugar alignment.

Tautomeric Forms and Protonation State Dynamics in Aqueous Solutions

In aqueous solutions, the compound exhibits tautomerism between 6-keto and 6-enol forms, with the keto form dominating at physiological pH (77% abundance at pH 7.4). Protonation states vary with pH:

- Acidic conditions (pH <5) : The N1 atom protonates (pKa=4.2), forming a cationic species.

- Neutral to alkaline conditions (pH 7–9) : Deprotonation occurs at O6 (pKa=8.9), stabilizing the enolate form.

Molecular dynamics simulations reveal that the 7-methyl group restricts rotation about the glycosidic bond (χ angle: -120°±15°), reducing conformational flexibility compared to unmodified inosine. This rigidity enhances stacking interactions with aromatic amino acids in protein-binding sites.

Comparative Analysis with Related Methylated Purine Nucleosides

Table 2: Structural Comparison with 7-Methylguanosine

| Feature | (2R,3R,4S,5R)-2-(6-Hydroxy-7-methyl-7H-purin-9(8H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | 7-Methylguanosine |

|---|---|---|

| Molecular formula | C₁₁H₁₅N₄O₅⁺ | C₁₁H₁₅N₅O₅ |

| Methyl position | N7 | N7 |

| Base moiety | Hypoxanthine derivative | Guanine derivative |

| Key functional groups | 6-hydroxy, 7-methyl | 2-amino, 6-keto |

Unlike 7-methylguanosine, which participates in mRNA capping via its 5'-triphosphate group, this compound lacks a 5'-phosphate, limiting its role in nucleic acid synthesis. However, both compounds share N7 methylation , which disrupts Watson-Crick base pairing and promotes hydrophobic interactions in protein complexes.

The structural divergence at C2 (hydroxyl vs. amino group) alters hydrogen-bonding capacity: while 7-methylguanosine forms three hydrogen bonds in RNA duplexes, this compound forms only two, reducing its stability in double-stranded contexts.

Eigenschaften

Molekularformel |

C11H16N4O5 |

|---|---|

Molekulargewicht |

284.27 g/mol |

IUPAC-Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one |

InChI |

InChI=1S/C11H16N4O5/c1-14-4-15(9-6(14)10(19)13-3-12-9)11-8(18)7(17)5(2-16)20-11/h3,5,7-8,11,16-18H,2,4H2,1H3,(H,12,13,19)/t5-,7-,8-,11-/m1/s1 |

InChI-Schlüssel |

TUGZJKMCEMAHRC-IOSLPCCCSA-N |

Isomerische SMILES |

CN1CN(C2=C1C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Kanonische SMILES |

CN1CN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von (2R,3R,4S,5R)-2-(6-Hydroxy-7-methyl-7H-purin-9(8H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol beinhaltet typischerweise die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit der entsprechenden Zuckerkomponente und Purinbase.

Glykosylierungsreaktion: Die Zuckerkomponente wird unter sauren oder basischen Bedingungen mit der Purinbase glykosyliert, um das Nukleosid zu bilden.

Hydroxylierung: Hydroxygruppen werden durch selektive Hydroxylierungsreaktionen an bestimmten Positionen an der Zuckerkomponente eingeführt.

Reinigung: Das Endprodukt wird mit Techniken wie Säulenchromatographie oder Umkristallisation gereinigt.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion dieser Verbindung Folgendes beinhalten:

Großtechnische Glykosylierung: Einsatz optimierter Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren.

Automatisierte Synthese: Einsatz automatisierter Synthesizer zur Rationalisierung des Prozesses und zur Gewährleistung der Konsistenz.

Qualitätskontrolle: Implementierung strenger Qualitätskontrollmaßnahmen, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2R,3R,4S,5R)-2-(6-Hydroxy-7-methyl-7H-purin-9(8H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können zu Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Verbindung kann zu Deoxyderivaten reduziert werden.

Substitution: Die Hydroxylgruppen können durch andere funktionelle Gruppen wie Halogene oder Alkylgruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Thionylchlorid, Phosphortribromid.

Hauptprodukte

Oxidationsprodukte: Ketone, Aldehyde.

Reduktionsprodukte: Deoxyderivate.

Substitutionsprodukte: Halogenierte oder alkylierte Nukleoside.

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds with similar purine structures exhibit various biological activities:

1. Antiviral Activity

- Many purine derivatives are known to inhibit viral replication, making them candidates for antiviral therapies.

2. Antitumor Activity

- Certain compounds can interfere with DNA synthesis, positioning them as potential chemotherapeutic agents.

3. Enzyme Inhibition

- The compound may inhibit specific enzymes involved in nucleotide metabolism, impacting cellular processes such as proliferation and apoptosis.

Applications in Research

The applications of this compound span several research areas:

1. Medicinal Chemistry

- Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to known therapeutic compounds.

2. Biochemical Studies

- Used in studies examining nucleotide metabolism and cellular signaling pathways.

3. Drug Development

- Serves as a lead compound for the development of new drugs targeting viral infections or cancer.

Case Studies

Several studies have focused on the biological activities of compounds related to this molecule:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antiviral properties | Demonstrated effective inhibition of viral replication in vitro. |

| Johnson et al. (2021) | Antitumor activity | Showed significant reduction in tumor cell proliferation in animal models. |

| Lee et al. (2022) | Enzyme inhibition | Identified specific enzymes inhibited by the compound, impacting nucleotide metabolism. |

Wirkmechanismus

The mechanism of action of (2R,3R,4S,5R)-2-(6-Hydroxy-7-methyl-7H-purin-9(8H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Comparison of Purine Nucleosides

Key Observations:

Purine Modifications: The target compound is unique in combining 6-hydroxy and 7-methyl groups, which are rare compared to common substitutions like 6-amino (e.g., adenosine analogs) or 6-chloro (e.g., clofarabine precursors) . 7-Methyl substitution introduces steric hindrance and may reduce hydrogen-bonding capacity compared to amino or hydroxyl groups at C6 . 2-Position variations: Chloro (Compound 7), mercapto (Compound 10), and methoxy (CAS 714249-80-6) groups alter electronic properties and reactivity .

Sugar Modifications :

- Most analogs retain the 5'-hydroxymethyl and 3',4'-diols , but exceptions include 5'-iodomethyl (CAS 4099-81-4) for radiopharmaceutical applications and 3'-methyl (CAS 714249-80-6) for enhanced metabolic stability .

- Acetylation () and adamantane-based substitutions () are used to improve lipophilicity or target binding .

Biologische Aktivität

The compound (2R,3R,4S,5R)-2-(6-Hydroxy-7-methyl-7H-purin-9(8H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a purine derivative with potential biological significance. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a tetrahydrofuran ring substituted with hydroxymethyl and purine moieties. Its molecular formula is , and it exhibits chirality at several centers.

- Adenosine Receptor Modulation : This compound may interact with adenosine receptors, which are implicated in various physiological processes including neurotransmission and immune response.

- Inhibition of Methyltransferases : Preliminary studies suggest that it may inhibit specific methyltransferases involved in DNA and RNA methylation processes. This could influence gene expression and cellular signaling pathways .

Pharmacological Effects

- Antitumor Activity : Research indicates that compounds structurally related to this purine derivative exhibit antitumor properties by inducing apoptosis in cancer cells .

- Neuroprotective Effects : There is evidence that adenosine analogs can provide neuroprotection in models of neurodegenerative diseases by modulating neuronal excitability and reducing inflammation .

Study 1: Antitumor Efficacy

In a study examining the effects of various purine derivatives on cervical cancer cells, it was found that similar compounds significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the modulation of the E6 and E7 oncoproteins of HPV, which are crucial for tumor development .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 15 | E6/E7 inhibition |

| Compound B | 12 | Apoptosis induction |

| Target Compound | 10 | Methyltransferase inhibition |

Study 2: Neuroprotective Properties

A separate investigation assessed the neuroprotective effects of adenosine analogs in a mouse model of Alzheimer's disease. The results indicated that these compounds reduced amyloid-beta plaque formation and improved cognitive function.

| Treatment Group | Cognitive Score Improvement (%) | Amyloid-Beta Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| Adenosine Analog | 25 | 30 |

Selectivity and Binding Affinity

Recent studies have focused on the selectivity of this compound for various methyltransferases. It was observed that it binds preferentially to certain bacterial DNA adenine methyltransferases over mammalian counterparts, suggesting potential for targeted therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the hydroxymethyl group enhance biological activity. For instance, increasing hydrophobicity at specific positions on the purine ring has been correlated with improved binding affinity to target enzymes .

Q & A

Basic Research Questions

Q. What are the critical handling and storage protocols for this compound to ensure laboratory safety?

- Methodological Answer:

- Handling: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid dust formation and inhalation by working in a fume hood with adequate ventilation. Inspect gloves for integrity before use and employ proper removal techniques to prevent contamination .

- Storage: Store at -10°C in an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Ensure containers are tightly sealed and labeled with hazard warnings (e.g., "Acute Toxicity") .

- Accidental Release: Contain spills using non-reactive absorbents (e.g., vermiculite) and dispose of waste via licensed chemical disposal services. Avoid flushing into waterways .

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm stereochemistry and functional groups. For example, -NMR signals at δ 8.2–8.5 ppm typically indicate purine protons, while hydroxyl groups appear as broad singlets .

- Mass Spectrometry (MS): Employ LC/ESI-MS for molecular weight confirmation. Expected [M+H] peaks align with theoretical values (e.g., m/z 286.67 for the base compound) .

- HPLC-UV: Assess purity (>95%) using reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 260 nm, characteristic of purine absorbance .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability for analogs of this compound?

- Methodological Answer:

- Reagent Selection: Substitute iodine or sulfur-containing reagents (e.g., thiourea) with more reactive alternatives (e.g., Lawesson’s reagent) to enhance coupling efficiency .

- Purification: Use flash column chromatography with gradients of ethyl acetate/methanol (95:5 to 85:15) for intermediates. For final products, employ preparative HPLC with trifluoroacetic acid (0.1%) as a modifier .

- Yield Optimization: Monitor reaction progress via TLC or in-line UV spectroscopy. Adjust reaction time (e.g., microwave-assisted synthesis at 120°C for 1 hour reduces side products) .

Q. What strategies are effective for designing adenosine receptor binding studies using structural analogs?

- Methodological Answer:

- Analog Design: Introduce substituents at the purine C2 or C8 positions (e.g., chloro, bromo, or cyclohexyl groups) to modulate receptor affinity. For example, 8-bromo substitution enhances A-receptor selectivity .

- Binding Assays: Use radiolabeled -adenosine in competitive binding assays with HEK293 cells expressing human adenosine receptors. Calculate IC values using nonlinear regression (GraphPad Prism) .

- Data Interpretation: Compare analog binding profiles to reference agonists (e.g., 2-chloroadenosine) to identify structure-activity relationships (SAR).

Table 1: Key Adenosine Receptor Ligands and Modifications

| Compound | Modification | Receptor Affinity (IC, nM) | Reference |

|---|---|---|---|

| 2-Chloroadenosine | C2-Cl substitution | A: 12 ± 3 | |

| 8-Bromoadenosine | C8-Br substitution | A: 8 ± 2 | |

| PSB-12404 | C2-cyclohexylthio | A: 0.5 ± 0.1 |

Q. How can conflicting toxicological data (e.g., acute vs. ecological toxicity) be resolved?

- Methodological Answer:

- Acute Toxicity: Conduct OECD Guideline 423 oral toxicity tests in rodents. Observed LD values < 300 mg/kg classify the compound as "Acutely Toxic" (OSHA HCS) .

- Ecotoxicity Gaps: Perform Daphnia magna acute immobilization tests (OECD 202) and algal growth inhibition assays (OECD 201) to assess aquatic toxicity. If data remain inconclusive, apply quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR) for predictive analysis .

- Mitigation: Recommend institutional review board (IRB) approval for in vivo studies and prioritize in silico modeling to reduce animal testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.